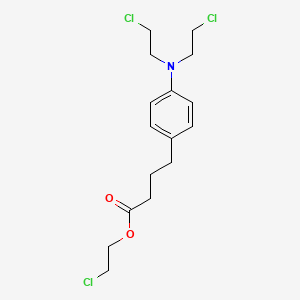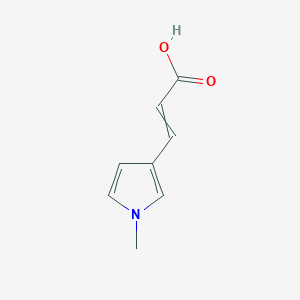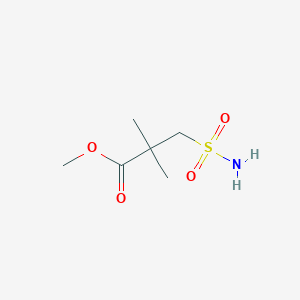
Methyl 2,2-dimethyl-3-sulfamoylpropanoate
Übersicht
Beschreibung
Methyl 2,2-dimethyl-3-sulfamoylpropanoate is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is also known as MDP and is a sulfonamide derivative. It has a molecular weight of 213.28 g/mol and chemical formula C8H17NO4S.
Wissenschaftliche Forschungsanwendungen
Chemical Transformations and Mechanistic Insights
Dimethyl sulfoxide (DMSO) mediated elimination reactions in 3-aryl 2,3-dihalopropanoates demonstrate the efficiency of DMSO in causing reductive elimination to form cinnamates and debromination pathways to yield phenylacrylate derivatives. These reactions underscore the utility of DMSO as a nucleophile and bromine scavenger, which could be relevant for understanding the reactivity of similar sulfamoyl-containing compounds (Li et al., 2007).
Biological and Pharmacological Research
Research on DMSO has shown its ability to suppress NMDA- and AMPA-induced ion currents and calcium influx in hippocampal neurons, offering protection against excitotoxic death. This highlights the potential of DMSO and possibly related compounds in neurological applications and the treatment of neurodegenerative conditions (Lu & Mattson, 2001).
Environmental and Methodological Applications
Methylation with dimethyl carbonate/dimethyl sulfide mixtures presents an integrated process for various methylations without the need for additional acid/base and avoiding residual salts. This methodology could suggest applications for methyl 2,2-dimethyl-3-sulfamoylpropanoate in environmental-friendly synthetic processes (Lui, Chan, & Lui, 2021).
Advanced Materials and Energy Storage
The use of methyl trifluoroacetate (CH3TFA) as an additive in lithium-sulfur (Li-S) batteries to improve performance through high donor number solvents/salts and organosulfur-mediated discharge illustrates the potential utility of sulfamoyl and related compounds in enhancing energy storage solutions (Gupta, Bhargav, & Manthiram, 2020).
Eigenschaften
IUPAC Name |
methyl 2,2-dimethyl-3-sulfamoylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO4S/c1-6(2,5(8)11-3)4-12(7,9)10/h4H2,1-3H3,(H2,7,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOYLDEPDLDBLIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CS(=O)(=O)N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,2-dimethyl-3-sulfamoylpropanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




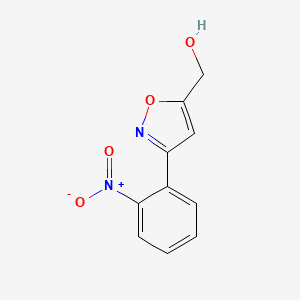
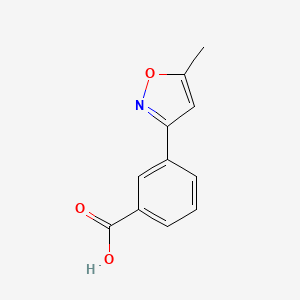
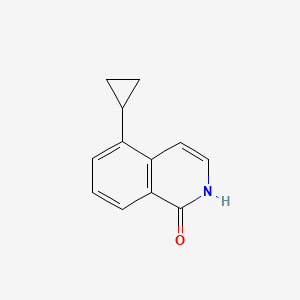
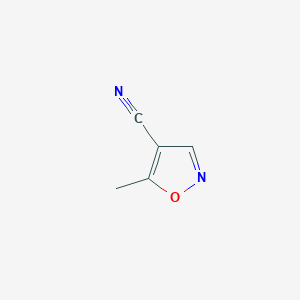

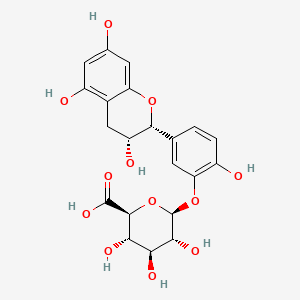
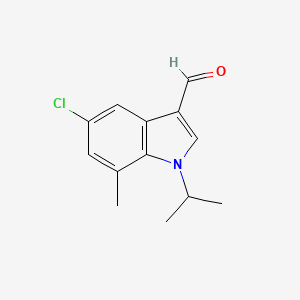
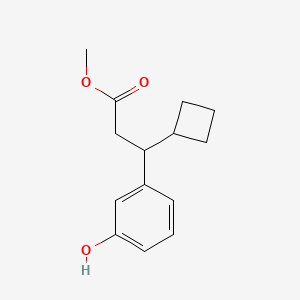
![2-{[(4-Methoxyphenyl)methyl]amino}acetonitrile hydrobromide](/img/structure/B1432319.png)

![1-(4-methoxyphenyl)-6-(4-(5-methyl-2-oxopiperidin-1-yl)phenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide](/img/structure/B1432324.png)
